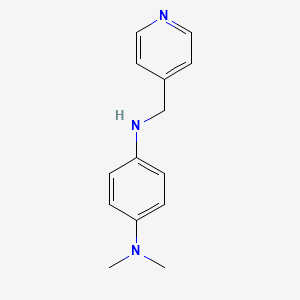

N,N-Dimethyl-N'-pyridin-4-ylmethyl-benzene-1,4-diamine

Description

N,N-Dimethyl-N'-pyridin-4-ylmethyl-benzene-1,4-diamine (CAS: 52725-19-6) is a substituted benzene-1,4-diamine derivative with a molecular formula of C₁₄H₁₇N₃ and a molecular weight of 227.31 g/mol . Structurally, it features a central benzene ring substituted at the 1- and 4-positions: one nitrogen atom is dimethylated (N,N-dimethyl), while the other is functionalized with a pyridin-4-ylmethyl group. This compound is of interest in medicinal and materials chemistry due to the electronic effects imparted by the pyridine and dimethylamine moieties, which may influence hydrogen bonding, solubility, and biological activity.

For example, N1,N1-Diethyl-N4-(pyridin-4-ylmethyl)benzene-1,4-diamine (SI41) was prepared by reacting N,N-diethyl-p-phenylenediamine with 4-(bromomethyl)pyridine hydrobromide in the presence of cesium carbonate, yielding 34% .

Properties

IUPAC Name |

4-N,4-N-dimethyl-1-N-(pyridin-4-ylmethyl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-17(2)14-5-3-13(4-6-14)16-11-12-7-9-15-10-8-12/h3-10,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYVQHZMKZXTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-pyridin-4-ylmethyl-benzene-1,4-diamine typically involves the reaction of N,N-dimethyl-1,4-benzenediamine with pyridine-4-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-pyridin-4-ylmethyl-benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N,N-Dimethyl-N’-pyridin-4-ylmethyl-benzene-1,4-diamine is widely used in scientific research, particularly in the field of proteomics. It is employed in the study of protein interactions and functions. Additionally, the compound has applications in medicinal chemistry, where it is used to explore potential therapeutic agents .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-pyridin-4-ylmethyl-benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzene-1,4-diamine Core

The following table summarizes key structural and synthetic differences between N,N-Dimethyl-N'-pyridin-4-ylmethyl-benzene-1,4-diamine and related compounds:

Key Structural and Functional Differences

Substituent Effects on Reactivity and Solubility Dimethyl vs. Diethyl Groups: The replacement of dimethyl (target compound) with diethyl groups (SI41) reduces steric hindrance but may lower solubility in polar solvents due to increased hydrophobicity . Pyridin-4-ylmethyl vs.

Hydrogen Bonding and Bioactivity

- N,N,N',N'-Tetramethylbenzene-1,4-diamine exhibits higher hydrogen bond basicity compared to pyridine-substituted derivatives, making it a candidate for bioisosteric replacement in drug design .

- The pyridine moiety in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) through π-π stacking or hydrogen bonding .

Crystallographic and Stability Studies

- N,N'-Bis(4-pyridylmethylene)benzene-1,4-diamine forms a rigid crystalline structure with two Schiff base linkages, favoring applications in metal-organic frameworks (MOFs) .

- The target compound’s dimethyl and pyridylmethyl groups likely confer conformational flexibility, impacting its packing efficiency in solid-state structures.

Industrial vs. Pharmaceutical Applications N-1,3-Dimethylbutyl-N'-phenyl-p-phenylenediamine is used as an antioxidant in tires, highlighting how alkyl-phenyl substituents enhance resistance to oxidative degradation .

Biological Activity

N,N-Dimethyl-N'-pyridin-4-ylmethyl-benzene-1,4-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Structural Overview

The compound features a dimethyl substitution on the nitrogen atoms of the benzene-1,4-diamine core, along with a pyridin-4-ylmethyl group. This structural arrangement is essential for its biological properties, as it influences interactions with biological targets.

1. Antitumor Activity

Research has indicated that derivatives of benzene-1,4-diamine possess antitumor properties. Compounds similar to this compound have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies reported that certain benzene derivatives exhibited IC50 values in the micromolar range against various cancer cell lines .

2. Antibacterial Properties

The compound has demonstrated antibacterial activity against several strains of bacteria. In vitro studies have utilized the minimum inhibitory concentration (MIC) method to assess its effectiveness. The results indicated that this compound and its analogs showed significant antibacterial effects with MIC values comparable to standard antibiotics .

3. Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The ferric-reducing antioxidant power (FRAP) assay revealed that the compound exhibited strong antioxidant activity .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | IC50 values in micromolar range | |

| Antibacterial | Effective against multiple bacterial strains | |

| Antioxidant | Strong free radical scavenging ability |

Case Study: Antitumor Mechanism

A study focused on the mechanism of action of this compound in cancer cells demonstrated that it induces apoptosis via the mitochondrial pathway. The compound was shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in treated cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological efficacy of this compound. Modifications in the substituents on the aromatic rings or variations in the nitrogen groups can significantly alter its biological profile.

Table 2: Structure–Activity Relationship Insights

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dimethyl and pyridinyl substitutions | Antitumor, antibacterial |

| N,N-Diethyl-N'-pyridin-2-ylmethyl-benzene-1,4-diamine | Diethyl substitution | Enhanced antibacterial activity |

| N,N-Dimethyl-N'-(2-pyridylmethyl)-benzene-1,4-diamine | Different pyridyl position | Varying antitumor efficacy |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N,N-Dimethyl-N'-pyridin-4-ylmethyl-benzene-1,4-diamine, and how can reaction yields be optimized?

- Methodology :

- Stepwise functionalization : Begin with benzene-1,4-diamine, introducing dimethyl groups via reductive alkylation (e.g., using formaldehyde and sodium borohydride). Subsequent pyridinylmethyl substitution can be achieved via nucleophilic aromatic substitution or Schiff base formation under inert atmospheres .

- Catalytic optimization : Use palladium catalysts for cross-coupling reactions to enhance regioselectivity. Monitor reaction progress via TLC or HPLC.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Techniques :

- NMR : H and C NMR confirm substituent positions and symmetry. For example, pyridinyl protons appear as doublets near δ 8.5 ppm, while dimethyl groups show singlets at δ 2.8–3.2 ppm .

- UV-Vis : Assess charge-transfer properties (e.g., intramolecular charge transfer (ICT) bands) in solvents of varying polarity. A broad absorption band >350 nm suggests ICT .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How do solubility properties influence experimental design for this compound?

- Solubility profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Pre-dissolve in DMSO for biological assays to avoid precipitation .

- Storage : Store under inert gas (argon) at –20°C to prevent oxidation of the amine groups .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural determination?

- Refinement strategies :

- Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters. Implement restraints for disordered pyridinyl groups .

- Validate with Mercury CSD : Compare packing motifs and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) against similar structures in the Cambridge Structural Database (CSD) .

- Contradiction analysis : If bond lengths deviate >0.02 Å from DFT-optimized geometries, re-examine data collection parameters (e.g., crystal quality, temperature) .

Q. What experimental and computational approaches are used to analyze intramolecular charge transfer (ICT) properties?

- Experimental :

- Record steady-state fluorescence spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO). Low fluorescence quantum yields (<0.1) and solvent-dependent Stokes shifts indicate ICT .

- Computational :

- Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps). A HOMO localized on the benzene-diamine moiety and LUMO on the pyridinyl group confirms ICT .

Q. How can discrepancies between computational models and experimental spectroscopic data be addressed?

- Calibration :

- Adjust solvent effect parameters (e.g., using the polarizable continuum model (PCM)) in TD-DFT calculations to better match UV-Vis absorption maxima .

- Validate vibrational frequencies (IR) by comparing experimental peaks with scaled DFT-derived frequencies.

- Error sources : Consider spin-orbit coupling effects in heavy atom-containing derivatives or non-radiative decay pathways not captured in simulations .

Q. What strategies are employed to explore biological activity, given structural analogs?

- In silico screening :

- Dock the compound into target proteins (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize targets with high binding affinity (<–8 kcal/mol) .

- In vitro assays :

- Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Use N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide (a structural analog) as a positive control for cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.